2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Brand Name: Vulcanchem
CAS No.: 1214264-88-6
VCID: VC2651047
InChI: InChI=1S/C16H20B2N2O2/c1-15(2)16(3,4)22-18(21-15)17-19-12-9-5-7-11-8-6-10-13(20-17)14(11)12/h5-10,19-20H,1-4H3
SMILES: B1(NC2=CC=CC3=C2C(=CC=C3)N1)B4OC(C(O4)(C)C)(C)C
Molecular Formula: C16H20B2N2O2
Molecular Weight: 294 g/mol

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

CAS No.: 1214264-88-6

Cat. No.: VC2651047

Molecular Formula: C16H20B2N2O2

Molecular Weight: 294 g/mol

* For research use only. Not for human or veterinary use.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine - 1214264-88-6

Specification

CAS No. 1214264-88-6
Molecular Formula C16H20B2N2O2
Molecular Weight 294 g/mol
IUPAC Name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Standard InChI InChI=1S/C16H20B2N2O2/c1-15(2)16(3,4)22-18(21-15)17-19-12-9-5-7-11-8-6-10-13(20-17)14(11)12/h5-10,19-20H,1-4H3
Standard InChI Key WWUSOISWGYNXKX-UHFFFAOYSA-N
SMILES B1(NC2=CC=CC3=C2C(=CC=C3)N1)B4OC(C(O4)(C)C)(C)C
Canonical SMILES B1(NC2=CC=CC3=C2C(=CC=C3)N1)B4OC(C(O4)(C)C)(C)C

Introduction

Structural Characteristics and Chemical Classification

Molecular Structure

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine belongs to the class of diazaborinines, featuring a six-membered nitrogen-boron heterocycle. The compound contains a naphthalene core fused with a diazaborinine ring system, with substitution at the 1, 2, and 3 positions of the nitrogen-boron heterocycle . This creates a planar structure similar to other reported diazaborinines. A key structural feature is the presence of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the diazaborinine ring.

The molecular structure likely exhibits a high degree of planarity, with minimal dihedral angles between the naphthalene core and the attached heterocyclic system. This structural characteristic is similar to related compounds where dihedral angles between pyridyl rings and naphtho[1,8-de] diazaborinine ring systems have been measured at approximately 3.46° .

Chemical Classification and Nomenclature

This compound is classified as a boron-containing heterocycle, specifically a diazaborinane with substitution at key positions of the nitrogen-boron six-membered heterocycle . It incorporates elements of both azaborine chemistry and boronate ester functionality. The nomenclature follows standard IUPAC guidelines for heterocyclic compounds, with the name indicating:

  • The presence of a tetramethyl-dioxaborolan-2-yl group

  • The 2,3-dihydro-1H-naphtho[1,8-de] diazaborinine core structure

Synthesis Pathways and Preparation Methods

General Synthetic Approaches

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine likely follows similar pathways to related diazaborinine compounds. Based on the literature, the synthesis typically involves a condensation reaction between 1,8-diaminonaphthalene and an appropriate boron-containing reagent under controlled conditions .

For similar compounds, such synthesis routes involve:

  • Condensation of 1,8-diaminonaphthalene with boron-containing precursors

  • Formation of the diazaborinine core through a controlled cyclization process

  • Attachment of the dioxaborolane group through appropriate functionalization steps

Specific Synthetic Route

A specific pathway for the synthesis can be inferred from related compounds. For instance, the synthesis of 4-(1H-naphtho[1,8-de] diazaborinin-2-yl)pyridine (4PyBdan) involves the condensation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with 1,8-diaminonaphthalene . This reaction is typically conducted in dry toluene under reflux conditions for 24 hours in an inert atmosphere.

The synthetic procedure may involve:

  • Preparation of the appropriate boronate ester precursor

  • Reaction with 1,8-diaminonaphthalene under controlled conditions

  • Purification through column chromatography or recrystallization

Table 1: Typical Reaction Conditions for Diazaborinine Synthesis

ParameterConditionPurpose
SolventDry tolueneProvides appropriate medium for condensation
TemperatureReflux (110-115°C)Facilitates condensation reaction
AtmosphereArgon/NitrogenPrevents oxidation of sensitive intermediates
Duration24 hoursEnsures complete reaction
PurificationColumn chromatographyRemoves side products and unreacted materials

Physical and Chemical Properties

Spectroscopic Properties

Spectroscopic analysis of the compound would likely reveal:

  • NMR Spectroscopy: Characteristic signals for the naphthalene core, N-H protons, and methyl groups of the tetramethyl-dioxaborolane moiety

  • UV-Visible Spectroscopy: Absorption bands characteristic of conjugated systems, potentially in the range of 275-475 nm based on related compounds

  • Infrared Spectroscopy: Characteristic bands for B-N bonds, aromatic C=C stretching, and N-H stretching

Reactivity and Chemical Behavior

General Reactivity Patterns

Diazaborinine compounds exhibit unique reactivity patterns due to their heterocyclic structure containing boron and nitrogen atoms. The reactivity of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine is likely influenced by several factors:

  • The presence of the boron center, which can act as a Lewis acid

  • The nitrogen atoms, which can serve as Lewis bases

  • The aromatic character of the fused ring system

  • The dioxaborolane moiety, which can participate in transmetalation reactions

Activation of σ-Bonds

Diazaborinines have been shown to activate various E-H σ-bonds (where E = H, C, Si, N, P, O, S). These activation reactions typically:

  • Proceed in a concerted manner

  • Are generally exergonic

  • Have relatively low activation barriers

  • Show a trend where activation becomes easier for E-H bonds involving heavier elements within the same group (e.g., Si-H vs. C-H)

These activation processes are governed by the interplay between aromaticity and orbital interactions in the diazaborinine system .

Role in Coupling Reactions

The dioxaborolane moiety in this compound could potentially participate in various coupling reactions. For instance, related compounds with boryl groups have been shown to participate in Suzuki-Miyaura coupling reactions, leading to the formation of dimers or polymer chains .

Applications and Research Significance

Materials Science Applications

Diazaborinines and related boron-containing heteroarenes have shown promise in materials science applications due to their unique electronic and optical properties. The potential applications include:

  • Organic electronic materials: The conjugated π-system and the presence of boron atoms can lead to interesting electronic properties

  • Fluorescent probes and sensors: The optical properties of these compounds make them suitable for sensing applications

  • Polymeric materials: The ability to participate in coupling reactions suggests potential use in polymer synthesis

Catalytic Applications

The unique structure and reactivity of diazaborinines may contribute to catalytic applications:

  • Small molecule activation: The ability to activate σ-bonds suggests potential use in catalytic transformations

  • Asymmetric catalysis: The chiral environment around the boron center could potentially be utilized for stereoselective transformations

Comparisons with Related Compounds

Structural Analogues

Several structural analogues of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine have been reported in the literature, including:

  • 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho-[1,8-de] diazaborinine, which features a chlorophenyl substituent instead of the dioxaborolane group

  • 2-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine, which contains a methoxyphenyl substituent

  • 4-(1H-Naptho[1,8-de] diazaborinin-2(3H)-yl)phenol, featuring a phenol group

Table 2: Comparison of Related Diazaborinine Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Feature
2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho-[1,8-de] diazaborinineC16H12BClN2278.54Chlorophenyl substituent
2-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinineC17H15BN2O~274Methoxyphenyl substituent
4-(1H-Naptho[1,8-de] diazaborinin-2(3H)-yl)phenolC16H13BN2O~260Phenol substituent

Functional Comparisons

The different substituents on these analogues lead to varying properties and potential applications:

  • Chlorophenyl derivatives may exhibit different electronic properties due to the electron-withdrawing nature of the chlorine atom

  • Methoxyphenyl derivatives likely show distinct optical properties and potentially higher solubility in polar solvents

  • Phenol-containing derivatives may engage in additional hydrogen bonding interactions

Current Research Trends and Future Directions

Recent Advances

Recent research in diazaborinine chemistry has focused on:

  • Development of new synthetic methodologies for accessing diverse derivatives

  • Exploration of their potential in materials science, particularly for organic electronics and sensing applications

  • Investigation of their unique reactivity patterns and mechanism of action in bond activation processes

Future Research Opportunities

Potential future research directions for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine and related compounds include:

  • Exploration of their potential as building blocks for new materials with tailored properties

  • Investigation of their biological activities and potential pharmaceutical applications

  • Development of catalytic systems based on these compounds for challenging transformations

  • Studying their structure-property relationships to guide the design of derivatives with enhanced performance

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